REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:11])[CH:4]=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:20])C=1>ClCCl>[OH:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N+:1]([O-:20])=[CH:2][CH:3]=[CH:4]2
|
Name
|
|
Quantity
|
351 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
675.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
in portions, and the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insoluble matter was removed by filtration
|
Type
|
WASH
|
Details
|
was washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
The filtrate and the washing were mixed
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, 2% aqueous ammonia (2.1 L) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with purified water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CC=[N+](C12)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |